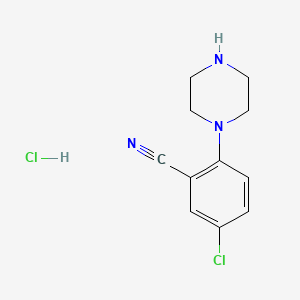![molecular formula C7H6BrN3O2S B13575801 3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575801.png)
3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the 3rd position and a methanesulfonyl group at the 6th position of the pyrazolo[1,5-a]pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The initial step involves the formation of the pyrazolo[1,5-a]pyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate precursors such as 3-aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions.
Bromination: The bromination of the pyrazolo[1,5-a]pyrimidine core is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane or acetonitrile.
Methanesulfonylation: The final step involves the introduction of the methanesulfonyl group. This can be achieved by reacting the brominated pyrazolo[1,5-a]pyrimidine with methanesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification techniques to achieve high yields and purity.
化学反応の分析
Types of Reactions
3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form C-C bonds.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Cross-Coupling Products: Arylated or heteroarylated pyrazolo[1,5-a]pyrimidines.
Oxidation/Reduction Products: Modified pyrazolo[1,5-a]pyrimidines with altered functional groups.
科学的研究の応用
3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as monoamine oxidase B, which is a target in neurodegenerative disorders.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used in the study of enzyme inhibition and as a potential anticancer agent due to its ability to interact with various biological targets.
Chemical Synthesis: The compound is employed in the synthesis of more complex molecules through cross-coupling reactions and other transformations.
作用機序
The mechanism of action of 3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine: Similar structure but with a methoxy group instead of a methanesulfonyl group.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains nitro groups and amino groups, differing significantly in functional groups.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7-one: Another nitro-substituted derivative with different functional groups.
特性
分子式 |
C7H6BrN3O2S |
|---|---|
分子量 |
276.11 g/mol |
IUPAC名 |
3-bromo-6-methylsulfonylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6BrN3O2S/c1-14(12,13)5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3 |
InChIキー |
ZYQRWPIDXVUGEA-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CN2C(=C(C=N2)Br)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


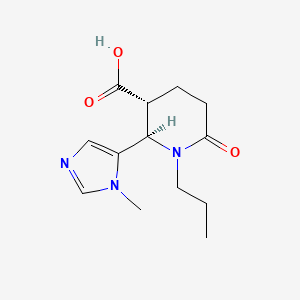
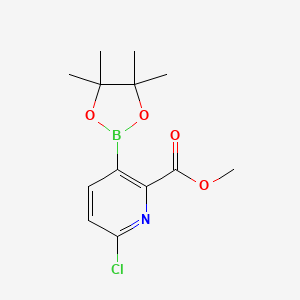
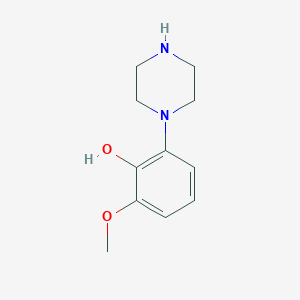
![(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide](/img/structure/B13575729.png)

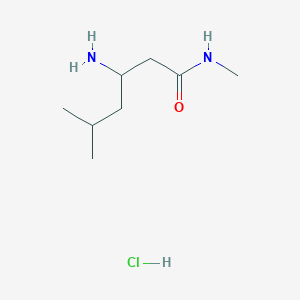
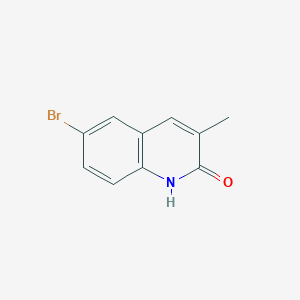



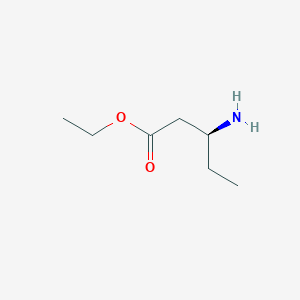
![[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride](/img/structure/B13575779.png)
